molecular formula C20H19N3O3 B12912244 Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate CAS No. 920528-61-6

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate

Cat. No.: B12912244
CAS No.: 920528-61-6
M. Wt: 349.4 g/mol
InChI Key: XMDUACXSGLAJCU-UHFFFAOYSA-N
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Description

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 4-methoxybenzaldehyde and guanidine, under specific conditions.

    Substitution Reaction: The synthesized pyrimidine ring is then subjected to a substitution reaction with ethyl 3-aminobenzoate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Ethyl 3-((6-(4-methoxyphenyl)pyrimidin-4-yl)amino)benzoate is unique due to its specific structural features, such as the presence of a 4-methoxyphenyl group and an ethyl benzoate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

920528-61-6

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 3-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]benzoate

InChI

InChI=1S/C20H19N3O3/c1-3-26-20(24)15-5-4-6-16(11-15)23-19-12-18(21-13-22-19)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,22,23)

InChI Key

XMDUACXSGLAJCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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